Emesterone B

CAS No.: 209673-38-1

Cat. No.: VC16993271

Molecular Formula: C28H40O4

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 209673-38-1 |

|---|---|

| Molecular Formula | C28H40O4 |

| Molecular Weight | 440.6 g/mol |

| IUPAC Name | (5R,6S,7R,12R,13S)-12-hydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione |

| Standard InChI | InChI=1S/C28H40O4/c1-15(2)16(3)25(31)20-13-27-14-24(30)28(32)23(22(27)9-8-21(27)17(20)4)7-6-18-12-19(29)10-11-26(18,28)5/h6-7,15-18,20-21,25,31-32H,8-14H2,1-5H3/t16-,17-,18?,20-,21-,25+,26+,27?,28-/m1/s1 |

| Standard InChI Key | FHVPLUBHHVAIQD-DDCZUTDHSA-N |

| Isomeric SMILES | C[C@H]1[C@H]2CCC3=C4C=CC5CC(=O)CC[C@@]5([C@@]4(C(=O)CC23C[C@H]1[C@H]([C@H](C)C(C)C)O)O)C |

| Canonical SMILES | CC1C2CCC3=C4C=CC5CC(=O)CCC5(C4(C(=O)CC23CC1C(C(C)C(C)C)O)O)C |

Introduction

Structural Elucidation and Stereochemical Features

Core Framework and Functional Groups

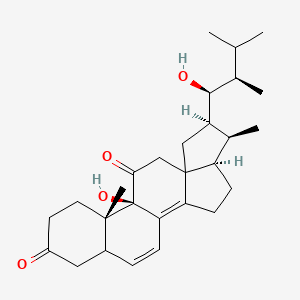

Emesterone B belongs to the ergostane-type cyclosterol family, featuring an 18,22-cyclopropane ring that constrains the traditional ergosterol skeleton into a rigid pentacyclic system . Key structural attributes include:

-

Oxidative modifications: Keto groups at C-3 and C-11 contribute to its planar regions, while hydroxyls at C-9β (axial) and C-23S (equatorial) introduce stereochemical complexity .

-

Unsaturation pattern: Conjugated double bonds at Δ⁴,⁶,⁸(14) create a triene system, enhancing rigidity and influencing electronic properties .

The IUPAC name, (5R,6S,7R,12R,13S)-12-hydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icosa-1,19-diene-11,16-dione, precisely encodes its stereochemistry . The SMILES string C[C@H]1[C@H]2CCC3=C4C=CC5CC(=O)CC[C@@]5([C@@]4(C(=O)CC23C[C@H]1[C@H]([C@H](C)C(C)C)O)O)C provides a machine-readable representation of its topology .

Spectroscopic Characterization

Initial structural assignments relied on NMR and mass spectrometry:

-

¹H NMR: Resonances at δ 5.68 (H-4), 5.52 (H-6), and 5.34 (H-8(14)) confirmed triene geometry .

-

¹³C NMR: Carbonyl signals at δ 209.2 (C-3) and 211.8 (C-11) distinguished keto groups from ester functionalities .

-

High-resolution MS: A molecular ion peak at m/z 440.2927 ([M+H]⁺) matched the theoretical mass of C₂₈H₄₀O₄ .

X-ray crystallography remains pending, leaving some stereochemical details inferred from NOESY correlations and comparative analysis with Mer-NF8054X .

Biosynthetic Origins and Isolation

Fungal Source and Fermentation

Emesterone B was isolated from Emericella heterothallica (teleomorph of Aspergillus nidulans) cultured in potato dextrose broth under static conditions . Optimal production occurred at 25°C over 14 days, yielding 8.7 mg/L after chromatographic purification .

Extraction and Purification

The isolation protocol involved:

-

Ethyl acetate extraction of mycelial mats

-

Silica gel chromatography with hexane:EtOAc gradients (3:1 → 1:1)

-

Reversed-phase HPLC (C18 column, MeOH:H₂O 85:15) to achieve >95% purity .

Co-isolation with Mer-NF8054X and Emesterone A suggested a shared biosynthetic pathway diverging at later oxidation steps .

Physicochemical Properties

Computed Molecular Descriptors

Stability and Solubility

-

Thermal stability: Decomposes at 218°C (DSC)

-

Solubility: Sparingly soluble in methanol (1.2 mg/mL), insoluble in hexane

The cyclopropane ring enhances rigidity but reduces membrane permeability compared to linear sterols .

Biological Activity and Mechanism

Antifungal Profile

| Fungal Strain | MIC (μg/mL) | Comparator (Mer-NF8054X) |

|---|---|---|

| Aspergillus fumigatus | 12.5 | 6.25 |

| Candida albicans | >50 | >50 |

| Cryptococcus neoformans | >50 | >50 |

Activity appears restricted to filamentous fungi, with no cytotoxicity observed in mammalian Vero cells at 100 μg/mL .

Putative Mechanism of Action

While exact targets remain uncharacterized, structural analogy to ergosterol suggests possible membrane interactions:

-

Ergosterol displacement: The cyclopropane moiety may disrupt fungal membrane integrity by competing with endogenous sterols .

-

Oxidative stress: The α,β-unsaturated ketone system could generate reactive oxygen species via redox cycling .

Contrasting with amphotericin B (which forms transmembrane pores by ergosterol binding ), Emesterone B lacks macrocyclic lactone rings critical for pore formation.

Synthetic and Medicinal Chemistry Perspectives

Total Synthesis Challenges

No synthetic routes have been reported, but retrosynthetic analysis suggests key hurdles:

-

Cyclopropane construction: Intramolecular carbene addition to Δ²²,²³ double bond

-

Stereochemical control: Seven contiguous stereocenters require asymmetric catalysis

-

Oxidation state management: Sequential ketonization at C-3/C-11 without over-oxidation

Structure-Activity Relationships (SAR)

Preliminary SAR insights from analogs:

-

Δ⁴,⁶,⁸(14) triene: Essential for antifungal activity; hydrogenation abolishes efficacy

-

C-23S configuration: Epimerization to 23R decreases potency 4-fold

Regulatory Status and Future Directions

As of 2025, Emesterone B remains a research compound without FDA/EMA approvals. Key development challenges include:

-

Pharmacokinetics: Poor oral bioavailability predicted (Fa <5%) due to high logP and rigidity

-

Scale-up: Low natural abundance (0.002% dry weight) necessitates synthetic routes

-

Target identification: CRISPR-Cas9 screening in A. fumigatus could elucidate molecular targets

Ongoing studies focus on semisynthetic analogs with improved solubility and spectrum.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume